Metalaxyl

Phytophthora root rot Soybean Mycelial growth inhibition

Metalaxyl is the essential racemic phenylamide fungicide (FRAC Code 4) for establishing baseline sensitivity in Phytophthora/Pythium populations where historical exposure is unknown. Unlike metalaxyl-M, its racemic composition provides a reference standard for resistance screening and enantioselective degradation studies (17–38 day soil half-life, reversal of enantiomer preference across soil types). With ≥98% purity and hydrolytic stability at pH 1–7 (DT₅₀ >200 days), it ensures formulation shelf-life and analytical reliability. Select Metalaxyl for quantitative chiral agrochemical risk assessment where generic substitution with enantiopure phenylamides would confound experimental interpretation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 57837-19-1
Cat. No. B1676325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalaxyl
CAS57837-19-1
SynonymsAcylon
metalaxyl
methyl-DL-N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alaninate
R-metalaxyl
Rac-metalaxyl
Ridomil
Ridomil, (L-Ala)-isome
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
InChIInChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3
InChIKeyZQEIXNIJLIKNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn ethanol 400, acetone 450, toluene 340, n-hexane 11, n-octanol 68 (all g/l at 25 °C)
In water, 8,400 mg/l @ 22 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metalaxyl (CAS 57837-19-1) Fungicide Procurement: Baseline Overview and Comparator Context


Metalaxyl (CAS 57837-19-1) is a racemic phenylamide fungicide that inhibits RNA polymerase I in Oomycetes, thereby suppressing sporangia formation, mycelial growth, and the establishment of new infections [1]. It is chemically defined as methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate, with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol [2]. Metalaxyl is classified under FRAC Code 4 (RNA Polymerase I) and shares this target site with its enantiopure form metalaxyl-M (mefenoxam), as well as benalaxyl, furalaxyl, and oxadixyl [3]. The compound exhibits systemic activity, being absorbed by roots, leaves, and stems, and is translocated acropetally within the plant [1].

Metalaxyl (CAS 57837-19-1): Why In-Class Phenylamide Substitution Is Not a Straightforward Decision


Despite sharing the same FRAC Code 4 target site, phenylamide fungicides cannot be freely substituted for one another in procurement or research applications. Metalaxyl is a racemic mixture of R- and S-enantiomers, whereas metalaxyl-M (mefenoxam) is the enantiopure R-isomer with markedly higher intrinsic activity and a different resistance selection profile [1]. Other phenylamides such as benalaxyl and oxadixyl exhibit lower intrinsic potency against sensitive strains and divergent cross-resistance patterns, meaning that metalaxyl-resistant isolates are not uniformly controlled by these alternatives [2]. Furthermore, the physicochemical stability and environmental fate of metalaxyl, including its pH-dependent hydrolysis kinetics and enantioselective soil degradation, are compound-specific and directly impact formulation shelf-life and field persistence [3]. These factors collectively render generic substitution scientifically invalid without a head-to-head, quantitative evaluation of the target compound against the specific comparator of interest.

Metalaxyl (CAS 57837-19-1) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Metalaxyl Exhibits 23-Fold Higher Intrinsic Potency Against Phytophthora sojae Than Oxadixyl-Mancozeb

In an in vitro mycelial growth inhibition assay against Phytophthora sojae, the causative agent of soybean root rot, metalaxyl demonstrated significantly higher potency than the alternative phenylamide oxadixyl-mancozeb. The EC₅₀ for metalaxyl was 0.4870 μg/mL, whereas the EC₅₀ for oxadixyl mancozeb was 11.0996 μg/mL [1]. This represents an approximately 23-fold difference in intrinsic activity, indicating that metalaxyl achieves the same level of mycelial growth suppression at a much lower concentration. The study also compared metalaxyl-mancozeb (EC₅₀ = 1.7697 μg/mL) and other non-phenylamide comparators, confirming metalaxyl alone as the most potent among the tested systemic fungicides [1].

Phytophthora root rot Soybean Mycelial growth inhibition EC50

Field Isolates Exhibit Lower Resistance Frequency to Metalaxyl-M Than to Racemic Metalaxyl, Highlighting Differential Selection Pressure

A 2022 survey of 69 Phytophthora andina isolates from tree tomato in Ecuador evaluated sensitivity to both metalaxyl and its enantiopure form, mefenoxam (metalaxyl-M). The percentage of isolates classified as resistant was higher for racemic metalaxyl (26.1%) than for mefenoxam (14.5%) [1]. Conversely, the proportion of sensitive isolates was lower for metalaxyl (44.9%) compared to mefenoxam (56.5%) [1]. This disparity indicates that the racemic mixture exerts a different selection pressure on pathogen populations, potentially due to the presence of the less active S-enantiomer. For procurement decisions, this evidence suggests that metalaxyl may be a more appropriate choice in resistance management programs that intentionally utilize the racemic form to moderate selection for R-enantiomer-specific resistance, whereas mefenoxam may be preferable where maximum acute efficacy is prioritized.

Phytophthora andina Tree tomato Fungicide resistance EC50

R- and S-Enantiomers of Metalaxyl Exhibit Markedly Different Cytotoxicity Profiles in Mammalian Hepatocytes

In primary rat hepatocyte assays, the three forms of metalaxyl demonstrated distinct cytotoxicity profiles. After 24 hours of incubation, the EC₅₀ values for rac-metalaxyl, (+)-S-metalaxyl, and (−)-R-metalaxyl were 1788.22 μM, 2066.73 μM, and 2263.71 μM, respectively [1]. This indicates that the racemic mixture is slightly more cytotoxic than either enantiomer alone. Furthermore, stereoselective metabolism was observed: the (−)-R-metalaxyl enantiomer was eliminated faster than the (+)-S-enantiomer, and the formation of key metabolites (hydroxymetalaxyl, demethylmetalaxyl, and didemethylmetalaxyl) from (+)-S-metalaxyl was approximately 1.57-, 1.43-, and 1.86-fold greater, respectively, than from (−)-R-metalaxyl [1]. This enantioselective behavior is not replicated by other phenylamides such as benalaxyl or furalaxyl, which possess different stereochemical configurations and metabolic fates.

Enantioselective toxicity Hepatocyte Cytotoxicity EC50

Enantioselective Soil Degradation: R- and S-Metalaxyl Half-Lives Range from 17 to 38 Days and Are Soil-Dependent

The degradation of metalaxyl in soil is enantioselective and varies significantly with soil type. In controlled incubation experiments using German and Cameroonian soils, the half-lives of the enantiomers ranged from 17 to 38 days [1]. In German soil, the R-enantiomer degraded much faster than the S-enantiomer, whereas the opposite trend was observed in Cameroonian soil, where the R-enantiomer degraded more slowly than the S-enantiomer [1]. This inversion of degradation preference suggests that different microbial consortia with distinct enzymatic capabilities dominate in each soil environment. Importantly, all forms of metalaxyl exhibited lower degradation rates in the Cameroonian soil compared to the German soil [1]. This compound-specific, soil-dependent enantioselectivity is not directly extrapolable to other phenylamides and has direct implications for predicting field persistence and environmental exposure.

Soil degradation Half-life Enantioselectivity Environmental fate

Cross-Resistance Confirmed: Metalaxyl-Resistant Phytophthora parasitica Mutants Are Also Resistant to Furalaxyl and Benalaxyl

Ultraviolet-induced mutagenesis studies with Phytophthora parasitica demonstrated that mutants selected for metalaxyl resistance exhibited cross-resistance to the related phenylamide fungicides furalaxyl and benalaxyl [1]. The resistance factor (ratio of EC₅₀ values for mutant versus wild-type strain) for metalaxyl-resistant mutants exceeded 100 [1]. Importantly, these metalaxyl-resistant mutants remained sensitive to dimethomorph, a fungicide with a different mode of action [1]. This cross-resistance pattern confirms that resistance mechanisms affecting metalaxyl also compromise the efficacy of other phenylamides, meaning that substituting furalaxyl or benalaxyl for metalaxyl in a context where metalaxyl resistance has developed will not restore effective disease control.

Cross-resistance Phytophthora parasitica Phenylamide Mutant characterization

Metalaxyl Demonstrates pH-Dependent Hydrolytic Stability with DT₅₀ >200 Days Under Acidic and Neutral Conditions

Metalaxyl exhibits strong hydrolytic stability under acidic and neutral conditions, with a degradation half-life (DT₅₀) exceeding 200 days at 20°C and pH 1 to pH 7 [1]. Under mildly alkaline conditions (pH 9, 20°C), the DT₅₀ decreases to approximately 115-116 days [1]. At pH 10, the DT₅₀ drops sharply to approximately 12 days [1]. This pH-dependent stability profile is a critical compound-specific characteristic that differentiates metalaxyl from other phenylamides, which may possess different functional groups and consequently different hydrolytic liabilities. For instance, the acylalanine backbone of metalaxyl imparts greater acid stability compared to certain other systemic fungicides that degrade more rapidly in low-pH environments.

Hydrolytic stability DT50 pH dependence Formulation shelf-life

Metalaxyl (CAS 57837-19-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Sensitivity Screening and Baseline Establishment for Phenylamide Resistance Monitoring Programs

Metalaxyl is the appropriate choice for establishing baseline sensitivity in Phytophthora and Pythium populations where historical exposure to phenylamides is unknown or where a reference racemic standard is required. The EC₅₀ value of 0.4870 μg/mL against P. sojae [1] provides a benchmark for comparing field isolate sensitivities. Given the cross-resistance between metalaxyl, furalaxyl, and benalaxyl [2], metalaxyl serves as a representative phenylamide for broad-spectrum resistance screening, reducing the need to test multiple in-class compounds.

Soil Persistence Studies in Temperate vs. Tropical Agroecosystems

Researchers investigating the environmental fate of fungicides in contrasting soil types should select metalaxyl for its well-characterized, soil-dependent enantioselective degradation profile. The 17- to 38-day half-life range and the documented reversal of enantiomer degradation preference between German and Cameroonian soils [3] make metalaxyl a model compound for studying microbial community effects on chiral pesticide persistence. This scenario is particularly relevant for risk assessment studies where generic degradation half-lives are insufficient.

Enantioselective Toxicology and Mammalian Metabolism Studies

Metalaxyl, as a racemic mixture with distinctly characterized R- and S-enantiomer toxicokinetics, is the preferred compound for studies investigating stereoselective metabolism and toxicity. The differential EC₅₀ values in primary rat hepatocytes (1788.22 μM for rac-metalaxyl vs. 2263.71 μM for R-metalaxyl) [4] and the 1.43- to 1.86-fold higher metabolite formation from the S-enantiomer [4] provide a robust quantitative foundation for research on chiral agrochemical risk assessment. Generic substitution with an enantiopure phenylamide would confound experimental interpretation of enantiomer-specific effects.

Formulation Development Requiring Long-Term Acidic/Neutral Stability

Industrial formulators developing seed treatments, soil drenches, or foliar sprays intended for long-term storage should prioritize metalaxyl when the final product pH is acidic to neutral. The demonstrated hydrolytic stability with DT₅₀ >200 days at pH 1-7 [5] ensures active ingredient integrity over extended shelf-life periods. This scenario excludes strongly alkaline formulations, where the 12-day DT₅₀ at pH 10 [5] necessitates alternative stabilization strategies or a different active ingredient selection.

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